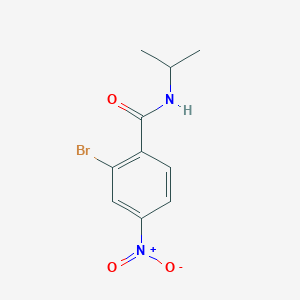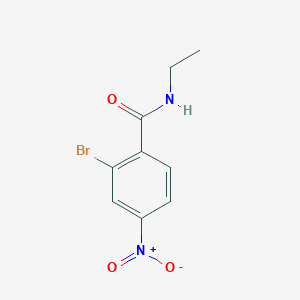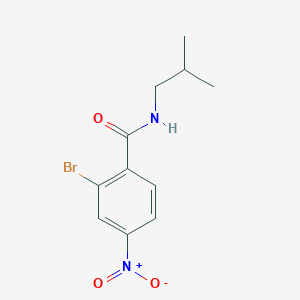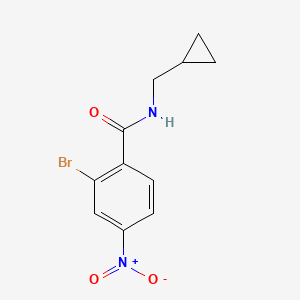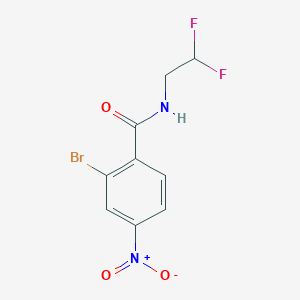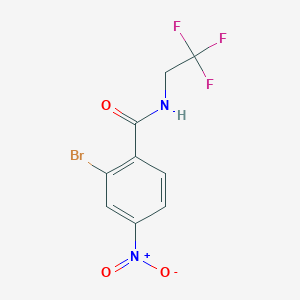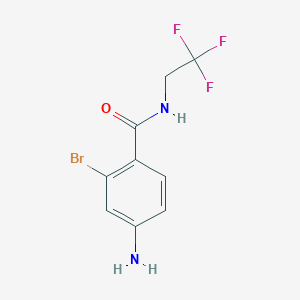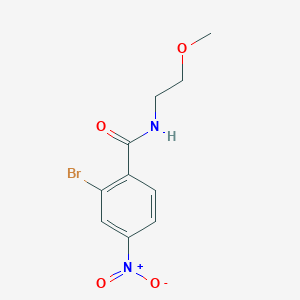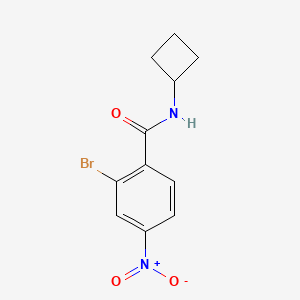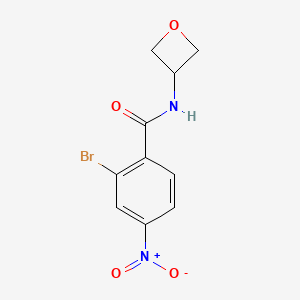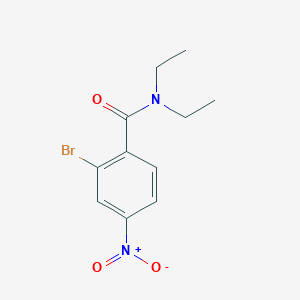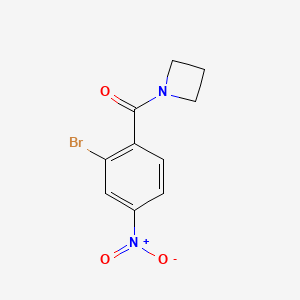
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an azetidine ring via a methanone group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(2-bromo-4-nitrophenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Bromination and Nitration: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation Reactions: The azetidine ring can undergo oxidation to form azetidinones or other oxidized derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (copper, palladium).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Amino derivatives of the phenyl ring.
Oxidation: Oxidized azetidine derivatives, such as azetidinones.
科学研究应用
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Polymer Chemistry: The compound is used in the synthesis of polymers and copolymers with unique properties, such as enhanced mechanical strength and thermal stability.
Material Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites, due to its reactive functional groups.
Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular processes.
作用机制
The mechanism of action of azetidin-1-yl(2-bromo-4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the nitro group can participate in redox reactions, while the azetidine ring can interact with nucleophilic sites on proteins or nucleic acids . These interactions can lead to changes in cellular signaling, gene expression, or metabolic pathways, ultimately resulting in the compound’s biological effects .
相似化合物的比较
Similar Compounds
Azetidin-2-one: A structurally related compound with a carbonyl group at the 2-position of the azetidine ring.
Azetidin-3-one: Another related compound with a carbonyl group at the 3-position of the azetidine ring.
Uniqueness
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone is unique due to the presence of both bromine and nitro functional groups on the phenyl ring, which impart distinct reactivity and biological activity. The combination of these functional groups with the azetidine ring makes this compound a versatile intermediate for the synthesis of complex molecules with diverse applications .
属性
IUPAC Name |
azetidin-1-yl-(2-bromo-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-9-6-7(13(15)16)2-3-8(9)10(14)12-4-1-5-12/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKSNQHMSAOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
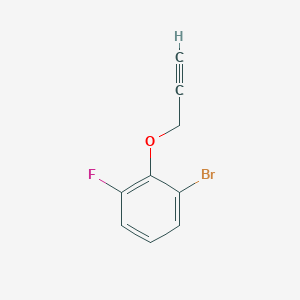
![3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157669.png)
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157677.png)
